3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

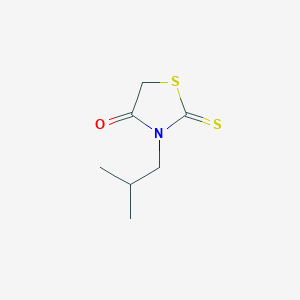

3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one . Thiazolidin-4-one derivatives have been the subject of extensive research due to their significant anticancer activities . They are among the most important chemical skeletons that illustrate anticancer activity .

Synthesis Analysis

Various synthetic strategies have been developed by researchers to get various thiazolidin-4-one derivatives . These include multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

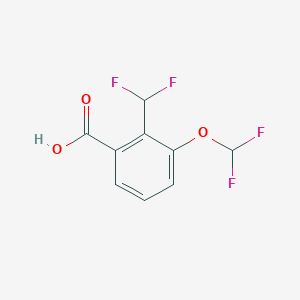

The molecular structure of 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one is C7H11NOS2 . Thiazolidine is a five-membered heterocycle system having the formula C3H7NS containing one nitrogen and one sulfur atom .Chemical Reactions Analysis

Thiazolidin-4-one derivatives have been synthesized using various agents . For example, in 2015, a novel series of 3-(4-arylmethyl-amino)butyl-5-arylidene-2-thioxo-1,3-thiazolidin-4-ones were arranged by Dago et al. and estimated for protein kinase inhibitory activity .Physical And Chemical Properties Analysis

The molecular weight of 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one is 189.298 Da . The presence of sulfur enhances their pharmacological properties .Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

- 1,3-Thiazolidin-4-one derivatives, including 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one, have shown significant biological potential and are found in commercial pharmaceuticals. Their synthesis began in the mid-19th century and has evolved, including advancements in green synthesis methodologies. These compounds have diverse applications in medicinal chemistry (Santos, Silva, & Jones Junior, 2018).

Effects on Protein Metabolism and Growth

- A study on Wistar rats found that the nanosized form of a similar compound, 3- (2-phenylethyl) -2-thioxo-1,3-thiazolidin-4-one, positively affected protein metabolism, growth, and development. This suggests potential applications in areas related to protein synthesis and physiological growth (Zemlyanoy, Erimbetov, & Fedorova, 2021).

Chemistry and Utility in Medicinal Chemistry

- 1,3-Thiazolidin-4-ones, including variants like 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one, are noted for their utility in synthesizing various biological compounds, underlining their importance in medicinal chemistry. These compounds have been extensively studied for their chemical and biological properties (Cunico, Gomes, & Vellasco, 2008).

Novel Synthetic Approaches

- Research has been conducted on developing novel, efficient synthetic approaches for 2-thioxo-1,3-thiazolidin-4-ones, which would include derivatives like 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one. These methods are significant for advancing the synthesis of these compounds (Alizadeh & Zohreh, 2009).

Antimicrobial Activity

- Some derivatives of 2-thioxo-1,3-thiazolidin-4-one have shown promising antimicrobial activity. This suggests that 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one and its analogs could have potential applications in developing new antimicrobial agents (El-Gaby, El-Hag Ali, El-Maghraby, Abd El-Rahman, & Helal, 2009).

Optical and Electronic Properties

- Studies on the linear and nonlinear optical responses of certain 2-thioxo-1,3-thiazolidin-4-one derivatives highlight their potential in optoelectronic device applications. This could be relevant for the broader family of 1,3-thiazolidin-4-ones, including 3-Isobutyl-2-thioxo-1,3-thiazolidin-4-one (Baroudi, Argoub, Hadji, Benkouider, Toubal, Yahiaoui, & Djafri, 2020).

Mecanismo De Acción

Target of Action

Thiazolidin-4-one derivatives, a class to which this compound belongs, have been found to exhibit diverse therapeutic and pharmaceutical activity . They are used in probe design and have applications in various biological targets .

Mode of Action

Thiazolidin-4-one derivatives are known to interact with their targets in a way that enhances their pharmacological properties . The presence of sulfur in these compounds is thought to play a key role in this interaction .

Biochemical Pathways

Thiazolidin-4-one derivatives are known to exhibit varied biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This suggests that these compounds may affect multiple biochemical pathways.

Pharmacokinetics

Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidin-4-one derivatives .

Result of Action

Given the diverse biological properties of thiazolidin-4-one derivatives, it can be inferred that the effects of this compound’s action are likely to be multifaceted .

Action Environment

The synthesis of thiazolidin-4-one derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery, suggesting that these factors may play a role in the compound’s action .

Direcciones Futuras

Thiazolidin-4-one derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Propiedades

IUPAC Name |

3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NOS2/c1-5(2)3-8-6(9)4-11-7(8)10/h5H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYRSVWIWIEBES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)CSC1=S |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(p-tolyl)propanenitrile](/img/structure/B2636130.png)

![N-(3-fluoro-4-methoxyphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2636139.png)

![N-(4-bromophenyl)-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2636145.png)

![N-(4-methoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2636146.png)

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2636147.png)